4-Ethylmethcathinone Hydrochloride

Description

Contextualization within Novel Psychoactive Substances Research

4-Ethylmethcathinone (B1651093) is classified as a novel psychoactive substance (NPS), a broad group of substances that are not controlled by international drug conventions but may pose a public health threat. csic.esunodc.org Synthetic cathinones, including 4-EMC, represent the second largest and most frequently seized group of NPS. mdpi.comnih.gov These substances are often marketed as "designer drugs," "legal highs," or "research chemicals" to circumvent drug control laws. unodc.orgd-nb.inforsc.org The continuous emergence of new NPS, created by slight modifications to existing chemical structures, presents a significant challenge for regulatory bodies and the scientific community. d-nb.infokcl.ac.ukuq.edu.au Research into NPS like 4-EMC is crucial for identifying unknown compounds, understanding their pharmacological profiles, and assessing their potential risks. kcl.ac.ukuq.edu.ausci-hub.se

Historical Trajectory and Emergence in Scientific Literature

While synthetic cathinones were first developed for potential therapeutic uses in the early 20th century, their prevalence as recreational substances surged in the mid-2000s. d-nb.inforsc.org 4-EMC itself was first identified in Europe and later in other parts of the world, including Australia in 2020. wikipedia.org Its emergence in scientific literature is closely tied to the monitoring of the illicit drug market and forensic analysis of seized materials. wikipedia.orgsci-hub.se Chromatographic and mass spectrometric data for 4-EMC have been documented in forensic science literature, aiding in its identification in toxicological screenings. nih.govresearchgate.net For instance, research published in 2020 detailed the analytical challenge of identifying 4-EMC in influent wastewater, highlighting the complexities of tracking new psychoactive substances in the environment. kcl.ac.ukuq.edu.au

Classification and Structural Relationships within Synthetic Cathinones

4-Ethylmethcathinone belongs to the phenethylamine (B48288) and cathinone (B1664624) chemical classes. caymanchem.com Its chemical structure is derived from cathinone, a naturally occurring stimulant found in the Catha edulis plant. mdpi.comontosight.ai Synthetic cathinones are characterized by a β-keto group on the phenethylamine backbone. mdpi.comrsc.orgnih.gov

Overview of Cathinone Structural Classes and Modifications

The basic cathinone structure allows for numerous modifications at four main positions: the aromatic ring, the alkyl side chain, and the amino group. mdpi.commdpi.com These modifications have led to a wide variety of synthetic derivatives, which can be broadly classified into four main groups based on their chemical structure: csic.esmdpi.comnih.govmdpi.comresearchgate.net

N-alkyl cathinones: These include compounds with substitutions on the nitrogen atom and/or the aromatic ring. d-nb.infomdpi.comspringermedizin.de

N-pyrrolidine cathinones: These contain a pyrrolidine (B122466) ring attached to the alpha-carbon. csic.esmdpi.commdpi.com

3,4-methylenedioxy-N-alkyl cathinones: These feature a methylenedioxy group on the phenyl ring. csic.esmdpi.comd-nb.infospringermedizin.de

3,4-methylenedioxy-N-pyrrolidine cathinones: These possess both a methylenedioxy group and a pyrrolidine ring. csic.esmdpi.commdpi.com

4-Ethylmethcathinone Hydrochloride's Position within β-Keto Phenethylamines

4-Ethylmethcathinone is a β-keto phenethylamine, meaning it has a ketone functional group at the beta position relative to the nitrogen atom. csic.esojp.gov This structural feature is a defining characteristic of the cathinone class. mdpi.comrsc.orgnih.gov The formal chemical name for 4-ethylmethcathinone is 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, and its hydrochloride salt is designated as 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride. caymanchem.com

Interactive Data Table: Chemical Identification of this compound

| Property | Value | Source |

| Formal Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride | caymanchem.com |

| CAS Number | 1391053-87-4 | caymanchem.com |

| Molecular Formula | C₁₂H₁₇NO • HCl | caymanchem.com |

| Formula Weight | 227.7 g/mol | caymanchem.com |

| Molecular Weight | 227.73 g/mol | nih.gov |

| SMILES | CCC1=CC=C(C(C(NC)C)=O)C=C1.Cl | caymanchem.com |

| InChI | InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | caymanchem.com |

| InChIKey | GGAVBQDFUOWSJS-UHFFFAOYSA-N | caymanchem.com |

Analogues and Derivatives for Comparative Research

The study of analogues and derivatives is crucial for understanding the structure-activity relationships of synthetic cathinones. 4-EMC is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC). wikipedia.orgmdpi.com Comparative research with related compounds helps to elucidate how small structural changes can impact pharmacological effects. csic.es

For instance, research has compared the effects of 4-EMC with other para-substituted cathinones like mephedrone (B570743) (4-methylmethcathinone) and flephedrone (B607461) (4-fluoromethcathinone). nih.govnih.gov Studies have shown that para-substitution on the phenyl ring, such as the ethyl group in 4-EMC, can enhance serotonergic properties compared to unsubstituted or differently substituted analogues. nih.govnih.gov Other related compounds used in comparative research include:

Mephedrone (4-methylmethcathinone): A widely studied synthetic cathinone. caymanchem.comwikipedia.org

4-Methylethcathinone (4-MEC): A structural isomer of 4-EMC. wikipedia.orgwikipedia.org

Ethylone: A cathinone with a methylenedioxy group. d-nb.infospringermedizin.de

Pentedrone (B609907): A cathinone with a longer alkyl chain. d-nb.infospringermedizin.de

Interactive Data Table: Selected Analogues of 4-Ethylmethcathinone for Comparative Research

| Compound | Chemical Name | Key Structural Difference from 4-EMC |

| 4-Methylethcathinone (4-MEC) | 2-(ethylamino)-1-(4-methylphenyl)propan-1-one | Ethyl group on the nitrogen and methyl group on the phenyl ring. wikipedia.org |

| Mephedrone (4-MMC) | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | Methyl group on the phenyl ring instead of an ethyl group. caymanchem.comwikipedia.org |

| Flephedrone (4-FMC) | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one | Fluorine atom on the phenyl ring instead of an ethyl group. d-nb.info |

| Ethylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one | Methylenedioxy ring and an ethyl group on the nitrogen. d-nb.infospringermedizin.de |

| Pentedrone | 2-(methylamino)-1-phenylpentan-1-one | Longer pentyl side chain instead of a propyl chain and no phenyl substitution. d-nb.infospringermedizin.de |

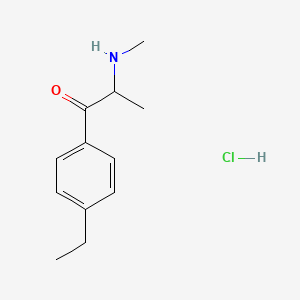

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBQDFUOWSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348016 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-87-4 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for 4-Ethylmethcathinone (B1651093) Hydrochloride.scispace.comunodc.org

The primary and most well-documented method for synthesizing 4-Ethylmethcathinone hydrochloride is through reductive amination. This process is favored for its efficiency and the availability of the necessary chemical precursors.

Precursor Compounds and Reagents.unodc.org

The synthesis of 4-EMC-HCl fundamentally relies on a specific set of precursor compounds and reagents. The principal starting material is 4-ethylpropiophenone. unodc.org This ketone provides the core chemical structure that is modified to produce the final compound.

Other essential chemicals in this synthesis include:

Methylamine (B109427): This primary amine is the source of the methylamino group that is added to the propiophenone (B1677668) backbone. unodc.org

Sodium cyanoborohydride: A reducing agent used to facilitate the conversion of the ketone to an amine.

Hydrochloric acid: Utilized in the final step to form the hydrochloride salt of the synthesized 4-Ethylmethcathinone. The salt form enhances the compound's stability and solubility.

Reductive Amination Protocols.unodc.org

Reductive amination is a one-pot reaction that efficiently transforms the ketone group of 4-ethylpropiophenone into a secondary amine. The general procedure involves dissolving 4-ethylpropiophenone in a suitable solvent, followed by the addition of methylamine. The subsequent introduction of a reducing agent, such as sodium cyanoborohydride, leads to the formation of 4-Ethylmethcathinone. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

Alternative Synthetic Approaches.mdpi.comnih.gov

While reductive amination is a common route, alternative synthetic methodologies exist for producing cathinone (B1664624) derivatives. One such method involves the bromination of an appropriate aryl ketone at the alpha position, followed by amination. csic.es For instance, reacting a suitably substituted bromopropiophenone with methylamine can yield the desired N-methylcathinone derivative. europa.eu

Another alternative is the Neber rearrangement, which begins with an oxime derived from an aryl ketone. mdpi.com This intermediate is treated with a base to form a 2H-azirine, which is then hydrolyzed with acid to produce the α-aminoketone. mdpi.com A modification of this rearrangement utilizes quaternary hydrazones instead of oximes. mdpi.com

Enantioselective Synthesis and Chiral Resolution Techniques.mdpi.comwikipedia.org

The presence of a chiral center in the 4-Ethylmethcathinone molecule means it can exist as two non-superimposable mirror images, or enantiomers. The study of these enantiomers is a significant aspect of synthetic cathinone research.

Importance of Stereochemistry in Synthetic Cathinones Research.mdpi.comwikipedia.orgresearchgate.net

Stereochemistry plays a crucial role in the activity of synthetic cathinones. nih.gov Different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. oup.com For example, studies on other synthetic cathinones like mephedrone (B570743) have shown that one enantiomer can be significantly more potent or have a different mechanism of action compared to the other. nih.gov Therefore, the ability to separate and study individual enantiomers is essential for a comprehensive understanding of their properties. oup.com

Chromatographic Resolution of Enantiomers.wikipedia.org

The separation of enantiomers, known as chiral resolution, can be achieved through various chromatographic techniques. oup.com

Direct methods involve the use of a chiral stationary phase (CSP) in a chromatography system, such as high-performance liquid chromatography (HPLC). oup.com The different interactions between the enantiomers and the chiral stationary phase allow for their separation. Polysaccharide-based CSPs have proven to be particularly effective for the resolution of synthetic cathinones. oup.com

Indirect methods involve converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. nih.gov These resulting diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as gas chromatography (GC). nih.gov A commonly used chiral derivatizing agent for this purpose is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). scispace.comnih.gov

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors in the background electrolyte. mdpi.comsyncsci.com

Asymmetric Synthesis Approaches

The presence of a chiral center at the alpha-carbon to the carbonyl group in 4-ethylmethcathinone means it can exist as two enantiomers, (R)-4-EMC and (S)-4-EMC. While most syntheses produce a racemic mixture, enantioselective or asymmetric synthesis aims to produce a single enantiomer, which can be crucial for understanding its specific biological activities. Although specific literature detailing the asymmetric synthesis of 4-ethylmethcathinone is scarce, several established methods for the synthesis of chiral α-amino ketones and related compounds can be considered. nih.gov

One potential approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. For instance, (S)-1-phenylethylamine is a common chiral auxiliary that can be used to synthesize chiral heterocyclic compounds and other chiral amines. rsc.orgthieme-connect.com A general strategy could involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched 4-EMC.

Another viable strategy is catalytic asymmetric synthesis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral α-amino ketones, several catalytic systems have been developed. These include:

Palladium-catalyzed asymmetric arylation: This method can be used to form chiral α-amino ketones from α-keto imines and arylboronic acids using a chiral palladium catalyst. nih.gov

Rhodium-catalyzed α-amination: Chiral rhodium catalysts can be employed for the enantioselective amination of enol ethers to produce α-amino ketones. acs.org

Organocatalysis: Chiral primary amines can act as organocatalysts in tandem reactions to synthesize chiral α-amino ketones. nih.gov

A third approach is the stereoselective reduction of a prochiral precursor . For example, the asymmetric reduction of an α-azido-β-keto ester precursor could yield a chiral α-azido-β-hydroxy ester, which could then be converted to the desired chiral α-amino ketone. Biocatalytic methods using alcohol dehydrogenases (ketoreductases) have shown high stereoselectivity in the reduction of related keto compounds. mdpi.comnih.gov

| Asymmetric Synthesis Approach | General Principle | Potential Application to 4-EMC |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reaction. | Attachment of an auxiliary (e.g., (S)-1-phenylethylamine) to a precursor, followed by diastereoselective formation of the α-amino ketone moiety and subsequent removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (metal-based or organic) to control stereochemistry. | Enantioselective arylation, amination, or other bond-forming reactions using chiral palladium, rhodium, or primary amine catalysts on appropriate precursors. |

| Stereoselective Reduction | Asymmetric reduction of a prochiral ketone or related functional group. | Biocatalytic or chemocatalytic reduction of a suitable prochiral precursor, such as an α-azido or α-imino ketone derivative of 4-ethylpropiophenone. |

Chemical Stability and Degradation Pathways Relevant to Analysis

The stability of this compound is a critical consideration for its accurate detection and quantification in forensic and clinical settings. The presence of the β-keto group makes it susceptible to degradation under certain conditions.

Factors Influencing Compound Integrity

Several factors can influence the stability of 4-EMC, particularly in biological matrices and during analytical procedures.

pH: Synthetic cathinones, including 4-EMC, are generally more stable in acidic conditions and tend to degrade in neutral to basic solutions. nih.gov Studies on the related compound 4-methylmethcathinone (4-MMC) have shown that degradation rates increase with increasing pH. nih.govrsc.org This is a crucial factor during the extraction of the compound from biological samples, which often involves basification.

Temperature: Elevated temperatures can accelerate the degradation of synthetic cathinones. scispace.com Storage of samples at low temperatures (-20°C or -80°C) is recommended to maintain compound integrity. nih.gov

Oxidants: The presence of oxidants, such as dissolved oxygen, can contribute to the degradation of cathinone analogs, particularly in alkaline solutions. The addition of antioxidants has been shown to suppress the degradation of 4-MMC. nih.govrsc.org

Matrix Effects: The biological matrix in which the compound is present can also affect its stability due to the presence of enzymes or other reactive species.

| Factor | Influence on 4-EMC Stability |

| pH | More stable in acidic (pH < 7) conditions; degradation increases in neutral and alkaline (pH > 7) solutions. nih.gov |

| Temperature | Degradation is accelerated by higher temperatures. scispace.com |

| Oxidants | Can promote degradation, especially in alkaline conditions. nih.govrsc.org |

| Biological Matrix | Enzymatic activity and other components can influence degradation rates. |

Thermal Degradation Characteristics

4-Ethylmethcathinone is known to be thermally labile, which has significant implications for analytical techniques that involve high temperatures, such as gas chromatography-mass spectrometry (GC-MS). nih.govthieme-connect.com

During GC-MS analysis, in-situ thermal degradation of 4-EMC can occur, leading to the formation of artifacts that may complicate interpretation of the results. nih.govthieme-connect.com The primary thermal degradation pathway involves the loss of two hydrogen atoms (oxidative decomposition), resulting in a characteristic mass shift of -2 Da in the mass spectrum. nih.govthieme-connect.com This degradation can be minimized by using lower injection port temperatures, reducing the residence time in the inlet, and ensuring the GC system is free of active sites. nih.govthieme-connect.com

A study on the thermal degradation of 18 synthetic cathinones, including 4-EMC, identified in-situ thermal degradation products during GC-MS analysis. nih.gov The degradation products were characterized by prominent iminium base peaks with mass-to-charge ratios 2 Da lower than the parent drug. nih.gov

Metabolic Transformations in Preclinical Models

In Vitro Metabolic Pathway Elucidation

In vitro systems are fundamental tools for predicting the metabolic pathways of new psychoactive substances (NPS) like 4-EMC. These models allow for the identification of metabolites that can serve as biomarkers for consumption in clinical and forensic investigations.

Incubations with human liver microsomes (HLMs) are a standard approach for investigating the Phase I metabolism of synthetic cathinones. nih.govfrontiersin.org These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the primary oxidative metabolism of many drugs and xenobiotics. Studies on related cathinones, such as 4-methylethcathinone (4-MEC) and 4'-methyl-N,N-diethylcathinone (4-MDEC), using HLM have demonstrated that these compounds are extensively metabolized. nih.govresearchgate.net For instance, the in vitro metabolism of 4-MEC was investigated using pooled human liver microsomes, revealing several metabolites that were later confirmed in human urine samples. researchgate.net Similarly, studies with 4-MDEC, which shares structural similarities with 4-EMC, showed that it acts as a prodrug, being metabolized into the controlled substance 4-MEC. nih.govresearchgate.net These findings suggest that HLM studies are effective in predicting the major metabolic routes for 4-EMC.

Phase I metabolism of synthetic cathinones generally involves a few key enzymatic reactions that modify the parent compound's structure. For 4-EMC, the anticipated primary pathways, based on studies of analogous compounds, include N-dealkylation, β-keto reduction, and hydroxylation. researchgate.netmdpi.com

N-dealkylation: This process involves the removal of the methyl group from the nitrogen atom. For the related compound 4-MDEC, N-deethylation to form 4-MEC has been observed. researchgate.netresearchgate.net By analogy, N-demethylation of 4-EMC would yield 4-ethylethcathinone.

β-Keto Reduction: The reduction of the ketone group on the beta-carbon of the propane (B168953) side chain is a common metabolic pathway for cathinones. researchgate.netresearchgate.net This reaction transforms the cathinone (B1664624) into a corresponding amino alcohol. For 4-EMC, this would result in the formation of dihydro-4-EMC, a metabolite that has been included in analytical methods for detecting cathinone use. nih.gov

Hydroxylation: This reaction typically occurs on the aromatic ring or the alkyl substituent. For cathinones with a tolyl group (like mephedrone (B570743) or 4-MEC), hydroxylation of this methyl group is a major pathway, which can be followed by further oxidation to a carboxylic acid. researchgate.netmdpi.com For 4-EMC, hydroxylation would likely occur on the ethyl group attached to the phenyl ring.

Combinations of these reactions can also occur, leading to a variety of metabolites. For example, a metabolite could be both hydroxylated and have its keto group reduced.

Table 1: Predicted Phase I Metabolites of 4-Ethylmethcathinone (B1651093)

| Metabolic Pathway | Resulting Metabolite |

| N-demethylation | 4-ethylethcathinone |

| β-keto reduction | Dihydro-4-ethylmethcathinone |

| Aromatic hydroxylation | Hydroxy-4-ethylmethcathinone |

| Alkyl hydroxylation | (4-(1-hydroxyethyl)phenyl)-2-(methylamino)propan-1-one |

Following Phase I reactions, the resulting metabolites, which now have functional groups like hydroxyl groups, can undergo Phase II conjugation. rsc.org The most common Phase II reaction for cathinone metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. researchgate.netmdpi.comunodc.org This process increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in urine. unodc.org Studies on mephedrone and 4-MEC have confirmed that their hydroxylated metabolites are subject to glucuronidation. researchgate.netnih.gov It is therefore highly probable that the hydroxylated and keto-reduced metabolites of 4-EMC also form glucuronide conjugates.

Comparative Metabolism with Related Synthetic Cathinones

The metabolic pathways of 4-EMC are best understood by comparing them to structurally similar synthetic cathinones, such as its isomer 4-methylethcathinone (4-MEC), mephedrone (4-methylmethcathinone), and methylone. researchgate.netmdpi.comnih.gov The structural similarities among these N-alkylated cathinones mean they often share common metabolic fates. nih.gov

For example, mephedrone undergoes N-demethylation, hydroxylation of the tolyl group (and subsequent oxidation to a carboxylic acid), and reduction of the keto group. researchgate.netnih.gov Its N-ethyl analogue, 4-MEC, follows very similar pathways, including N-deethylation, hydroxylation, and keto-reduction. researchgate.net Given that 4-EMC is the ethyl-phenyl substituted analogue, it is expected to undergo the same set of reactions: N-demethylation, β-keto reduction, and hydroxylation of the ethyl-phenyl group. researchgate.netmdpi.com The study of pyrrolidine-containing cathinones like α-PVP also shows β-keto reduction as a major transformation, highlighting this as a conserved pathway across different cathinone subtypes. nih.gov

Analytical Strategies for Metabolite Detection in Biological Matrices

The detection of 4-EMC and its metabolites in biological samples such as urine and blood is crucial for forensic and clinical toxicology. nih.gov The primary analytical techniques employed for this purpose are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a traditional method for analyzing cathinones. However, it often requires a derivatization step to improve the thermal stability and chromatographic properties of the analytes. researchgate.netd-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique. nih.govresearchgate.net It offers high sensitivity and selectivity, and can often analyze the parent drug and its metabolites, including heat-sensitive and conjugated metabolites, without derivatization. nih.govd-nb.info LC coupled with high-resolution mass spectrometry (LC-HRMS) is particularly powerful for identifying previously unknown metabolites by providing accurate mass measurements. nih.govresearchgate.net

Developing robust analytical methods requires reference standards for both the parent compound and its expected metabolites. mdpi.com When standards are unavailable, identification relies on the interpretation of mass spectral data and comparison with the fragmentation patterns of related compounds. mdpi.comnih.gov

Table 2: Analytical Methods for Synthetic Cathinone Metabolite Detection

| Technique | Abbreviation | Key Features |

| Gas Chromatography-Mass Spectrometry | GC-MS | Often requires derivatization; provides characteristic fragmentation patterns. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity; suitable for a wide range of metabolites without derivatization. nih.govresearchgate.net |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Enables identification of unknown metabolites through accurate mass measurement. nih.govresearchgate.net |

Advanced Analytical Methodologies for Research and Forensic Applications

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of individual components from a mixture, making it an indispensable tool in the analysis of complex samples containing synthetic cathinones. Gas chromatography (GC) and liquid chromatography (LC) are the two primary chromatographic methods utilized for the analysis of 4-Ethylmethcathinone (B1651093). These techniques are almost invariably coupled with mass spectrometry (MS) to provide a high degree of sensitivity and selectivity, enabling both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. It is frequently employed in forensic laboratories for the identification of synthetic cathinones in seized materials. For the analysis of 4-Ethylmethcathinone, a sample is typically dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

A common set of instrumental parameters for the GC-MS analysis of 4-Ethylmethcathinone Hydrochloride is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| Injection Parameters | Split Ratio = 20:1, 1 µL injected |

| MS Scan Range | 34-550 amu |

| Retention Time | 7.080 min swgdrug.org |

While GC-MS is a powerful tool, the analysis of certain compounds, including some cathinone (B1664624) derivatives, can be improved through chemical derivatization. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, and chromatographic properties, often leading to sharper peaks and improved separation from other components in a mixture. Common derivatization strategies include oximation and trimethylsilylation.

Oximation targets the ketone functional group present in cathinone structures. The reaction with an oximating agent, such as hydroxylamine (B1172632) hydrochloride, converts the ketone into an oxime. This derivatization can prevent potential thermal degradation and improve peak shape.

Trimethylsilylation involves the replacement of active hydrogens in functional groups like amines and hydroxyls with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. This process increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis. While specific protocols for the derivatization of 4-Ethylmethcathinone are not extensively detailed in the literature, the application of these techniques to other synthetic cathinones suggests their potential utility for improving its GC-MS analysis. For instance, studies on other cathinones have shown that derivatization can be crucial for their successful analysis in complex matrices nih.gov.

The electron ionization (EI) mass spectrum of 4-Ethylmethcathinone provides a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 191. The fragmentation of the molecule leads to several key fragment ions that are indicative of its structure.

Analysis of the mass spectrum reveals significant fragments that aid in the structural elucidation of 4-Ethylmethcathinone. The fragmentation patterns are dominated by cleavages directed by the radical cation and charge localization on the nitrogen and oxygen atoms. Common fragmentation pathways for cathinones involve α-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as cleavages of the alkyl side chain. The fragmentation of 4-MEC, a synonym for 4-Ethylmethcathinone, has been studied, and it is noted that the molecular ion at m/z 191 becomes increasingly intense at lower ionization energies chromatographyonline.com. A study on N-alkylated synthetic cathinones highlights that EI fragmentation is often dominated by radical-directed cleavages forming iminium ions and charge-directed cleavages forming acylium ions ojp.govwvu.edu.

The table below summarizes the major fragments observed in the EI mass spectrum of 4-Ethylmethcathinone.

| m/z | Proposed Fragment Ion |

|---|---|

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 160 | [M - CH₃ - O]⁺ or [M - C₂H₅]⁺ |

| 147 | [C₁₀H₁₁O]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH₃CH=NHCH₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Protocols

Liquid chromatography coupled with mass spectrometry has become an increasingly popular and powerful technique for the analysis of synthetic cathinones, including 4-Ethylmethcathinone. LC-MS offers several advantages over GC-MS, particularly for less volatile or thermally labile compounds. It often requires less extensive sample preparation and can directly analyze samples in liquid form.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification and confirmation of 4-Ethylmethcathinone in various matrices, including biological samples. In LC-MS/MS, the analyte is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The precursor ion (often the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.

A study detailing the analysis of 16 synthetic cathinones, including 4-Ethylmethcathinone (4-EMC), in urine provides a validated LC-MS/MS method nih.gov. Another study describes the quantification of 4-methylethcathinone (4-MEC) in hair samples using LC-MS/MS nih.gov.

The table below outlines typical MRM transitions and optimized parameters for the LC-MS/MS analysis of 4-Ethylmethcathinone.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| 4-Ethylmethcathinone (4-EMC) | 192.1 | 174.2 | 146.1 | Data not specified |

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an invaluable tool for the identification and structural elucidation of novel psychoactive substances. Unlike standard mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.

The use of LC-HRMS has been reported for the characterization of 4-methylethcathinone (4-MEC) researchgate.net. In this study, the accurate mass measurement of the protonated molecule ([M+H]⁺) was used to confirm its elemental formula. A study utilizing direct sample analysis time-of-flight mass spectrometry (TOF-MS) demonstrated high mass accuracy for the parent and fragment ions of 4-MEC chromatographyonline.com.

The table below presents the exact mass data for 4-Ethylmethcathinone.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇NO |

| Monoisotopic Mass | 191.1310 u |

| Measured [M+H]⁺ (m/z) | 192.1381 chromatographyonline.com |

The ability of LC-HRMS to provide accurate mass measurements for both the parent compound and its fragments is crucial for distinguishing between isomers and identifying novel, previously uncharacterized synthetic cathinones that may appear in the illicit drug market.

Quantitative Method Development and Validation Parameters

The development of reliable quantitative methods is crucial for determining the concentration of 4-EMC in various samples, such as seized materials or biological fluids. These methods, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), must undergo rigorous validation to ensure they are suitable for their intended purpose. europa.eu Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), which define key performance characteristics. altabrisagroup.comdemarcheiso17025.com

The validation process demonstrates that an analytical procedure is accurate, precise, specific, and robust. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. altabrisagroup.com For stability-indicating methods, this involves testing samples that have been exposed to stress conditions to ensure separation from degradation products. europa.eu

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is typically evaluated by calculating a regression line from the analysis of at least five standard concentrations, with a correlation coefficient (r) of at least 0.995 being a common acceptance criterion. altabrisagroup.comeuropa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed across the specified range of the procedure. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility. europa.eudemarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu A common approach for determining the LOQ is to target a signal-to-noise ratio of 10:1. altabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

The following table summarizes typical validation parameters for the quantitative analysis of synthetic cathinones.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Ability to elicit results directly proportional to analyte concentration. | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.995. altabrisagroup.comdemarcheiso17025.com |

| Accuracy | Closeness of results to the true value. | Recovery typically within 80-120% of the known amount. |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 2% for drug products, may be higher for minor components. demarcheiso17025.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Often determined by a signal-to-noise ratio of 3:1. europa.eu |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Often determined by a signal-to-noise ratio of 10:1. altabrisagroup.com |

Chiral Chromatography for Enantiomeric Analysis

4-Ethylmethcathinone possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers) that cannot be superimposed. wikipedia.orgsciex.com These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is critical in forensic and pharmacological research. Standard chromatographic techniques like reversed-phase HPLC cannot distinguish between enantiomers because they have identical physical properties in a non-chiral environment. sepscience.com

Chiral chromatography is the primary method used to resolve racemic mixtures. jackwestin.comchromatographyonline.com This is most commonly achieved by using a chiral stationary phase (CSP). sepscience.comjackwestin.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and enabling their separation. jackwestin.com Polysaccharide-derived CSPs are among the most widely used for this purpose. chromatographyonline.com

Alternative approaches to chiral separation include:

Pre-column derivatization: The racemic mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. jackwestin.comrestek.com Diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. restek.com

Chiral mobile phase additives: A chiral selector is added to the mobile phase. This approach can be costly and may interfere with certain types of detectors, such as mass spectrometers. sepscience.com

The development of a successful chiral separation method requires careful screening of different chiral columns and mobile phases to achieve adequate resolution between the enantiomeric peaks. chromatographyonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 4-EMC.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. researchgate.netnih.gov It provides detailed information about the chemical environment of atoms by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. vanderbilt.edu For 4-EMC, ¹H NMR spectroscopy confirms the presence and connectivity of all protons in the molecule. swgdrug.org

In a typical analysis, the 4-EMC hydrochloride salt is dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O). swgdrug.org The resulting spectrum shows distinct signals corresponding to the aromatic protons on the ethylphenyl group, the aliphatic protons of the ethyl and methyl groups, and the methine proton. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish through-bond correlations and provide unambiguous structural assignment. hyphadiscovery.comnih.gov

The table below details the proton NMR data for 4-Ethylmethcathinone HCl, based on analysis performed with a 400 MHz NMR spectrometer in D₂O. swgdrug.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | d | 2H | Aromatic Protons |

| ~7.4 | d | 2H | Aromatic Protons |

| ~5.1 | q | 1H | CH-N |

| ~2.7 | q | 2H | -CH₂- (ethyl group) |

| ~2.6 | s | 3H | N-CH₃ |

| ~1.5 | d | 3H | C-CH₃ (propanone backbone) |

| ~1.2 | t | 3H | -CH₃ (ethyl group) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet.

Infrared (IR) spectroscopy is a rapid and reliable technique used to identify functional groups within a molecule. vanderbilt.edu When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule. spectra-analysis.com Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-transform infrared (FTIR) spectroscopy that requires minimal sample preparation. swgdrug.org

The IR spectrum of 4-EMC HCl shows characteristic absorption bands that confirm its structure. policija.si Key absorptions include a strong peak for the carbonyl (C=O) group of the ketone, bands corresponding to C-H stretching in the aromatic and aliphatic regions, and broad absorptions associated with the amine hydrochloride salt. swgdrug.org

The following table lists significant IR absorption bands for 4-Ethylmethcathinone HCl. swgdrug.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3000-2400 | N-H stretch (secondary amine salt) |

| ~2970 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1610 | C=C stretch (aromatic ring) |

| ~1230 | C-N stretch |

Electrochemical Sensing Methodologies

Electrochemical sensors offer a promising avenue for the rapid, portable, and cost-effective detection of NPS like 4-EMC. mmu.ac.uk These devices work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte undergoes a redox reaction at an electrode surface. mdpi.comcdistore.com Methodologies such as adsorptive stripping differential pulse voltammetry have been successfully applied to the detection of related cathinones like mephedrone (B570743).

The development of an electrochemical sensor for 4-EMC would typically involve:

Electrode Selection: Screen-printed electrodes (SPEs), often made from materials like graphene or other carbon-based composites, are frequently used due to their disposability, low cost, and high sensitivity. mmu.ac.uk

Method Optimization: The electrochemical behavior of 4-EMC is studied under various conditions (e.g., different pH levels, supporting electrolytes) to find the optimal parameters for detection.

Sensing Protocol: A specific electrochemical technique, such as cyclic voltammetry or square-wave voltammetry, is chosen to generate a distinct analytical signal or "electrochemical profile" for 4-EMC. mmu.ac.uk

These sensors have the potential for on-site screening of seized samples, providing a preliminary identification that can be later confirmed by laboratory-based methods.

Challenges in Analytical Detection and Identification

The analysis of 4-EMC is complicated by several factors that are common to the field of NPS. unodc.org

Isomeric Compounds: 4-EMC is a structural isomer of other synthetic cathinones, such as 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC). wikipedia.org These compounds can have very similar mass spectra and chromatographic retention times, making unambiguous identification difficult without proper reference standards and high-resolution analytical techniques. uq.edu.au

Complex Matrices: Detecting and quantifying 4-EMC in complex samples like wastewater or biological fluids (blood, urine) is a major challenge. uq.edu.aunih.gov Matrix effects can interfere with the analysis, suppressing or enhancing the analytical signal and requiring extensive sample preparation and cleanup steps. nih.gov

Lack of Reference Materials: The constant emergence of new NPS means that certified reference standards are often unavailable or expensive, hindering the development and validation of analytical methods. unodc.org

Low Concentrations: In matrices like wastewater, the concentration of the target analyte can be very low, requiring highly sensitive instrumentation and pre-concentration steps to achieve the necessary limits of detection and quantitation. nih.gov

Chemical Diversity of NPS: Forensic laboratories are often tasked with screening for a wide range of NPS with diverse chemical properties in a single analysis. Developing a comprehensive method that can effectively extract and analyze acidic, basic, and neutral compounds simultaneously is a significant challenge. nih.govresearchgate.net

These challenges necessitate the use of sophisticated, multi-faceted analytical strategies and continuous method development to keep pace with the evolving landscape of new psychoactive substances. unodc.orgresearchgate.net

Co-elution and Isomeric Differentiation

A primary analytical hurdle in the identification of synthetic cathinones is the existence of numerous positional isomers, which often exhibit nearly identical mass spectra and can co-elute during chromatographic analysis researchgate.netuva.nl. For instance, 4-EMC must be distinguished from its isomers, 2-Ethylmethcathinone (2-EMC) and 3-Ethylmethcathinone (3-EMC). Standard gas chromatography-mass spectrometry (GC-MS) analysis often results in mass spectra dominated by a common fragment ion (e.g., m/z 58 for many cathinones), making differentiation based on mass spectra alone unreliable uva.nlojp.gov.

The differentiation of cathinone isomers often requires advanced techniques or modifications to standard methods:

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique has proven effective for differentiating aromatic ring-isomers. VUV spectra are specific to the ring-position of the substituent, providing complementary selectivity to mass spectrometry, which is more characteristic of the molecule's amine moieties nih.gov.

Low-Energy Electron Ionization (EI) GC-MS: Utilizing lower ionization energies (e.g., 15 eV instead of the standard 70 eV) can preserve more structurally informative fragment ions. In combination with chemometric data analysis, such as Principal Component Analysis (PCA), this approach can successfully distinguish between closely related isomers that are otherwise indistinguishable researchgate.net.

Infrared Spectroscopy (IR): Techniques like GC-IR or Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) can provide isomer-specific spectral fingerprints, allowing for unambiguous identification uva.nlnih.govuva.nl.

Derivatization: Chemical derivatization prior to GC-MS analysis can alter the fragmentation pathways of isomers, producing more characteristic mass spectra and sometimes improving chromatographic separation uva.nl.

Forensic laboratories face the challenge of distinguishing controlled isomers from their uncontrolled counterparts, which has significant legal implications. For example, in the Netherlands, the legal status of methylmethcathinone isomers varies, with 4-MMC being a "hard drug," 3-MMC a "soft drug," and 2-MMC being unregulated, making precise identification essential uva.nl. The same principle applies to other cathinone families, including ethylmethcathinones.

Table 1: Analytical Techniques for Isomeric Differentiation of Synthetic Cathinones This interactive table summarizes various methods used to distinguish between cathinone isomers.

| Technique | Principle of Differentiation | Application Example (Related Compounds) | Reference |

|---|---|---|---|

| GC-VUV | Provides ring-position specific spectra, complementary to MS. | Differentiation of 2-, 3-, and 4-MEC. | nih.gov |

| Low-Energy EI GC-MS with Chemometrics | Preserves more structural information in mass spectra, which is then statistically analyzed. | Identification of MEC and fluoroamphetamine isomers. | researchgate.net |

| GC-IR / FTIR | Generates unique vibrational spectra (fingerprints) for each isomer. | Distinguishing 2-, 3-, and 4-methylmethcathinone; chloromethcathinones. | uva.nlnih.gov |

| Chemical Derivatization | Alters fragmentation patterns and improves chromatographic separation. | Distinguishing cathinone and phenethylamine (B48288) NPS. | uva.nl |

Matrix Effects in Complex Samples (e.g., wastewater)

Wastewater-based epidemiology (WBE) has become a crucial tool for monitoring NPS consumption at the population level. However, wastewater is an incredibly complex matrix, which poses a significant analytical challenge for the detection of trace levels of compounds like 4-EMC uq.edu.aunih.gov. The primary issue is the "matrix effect," where co-extracted endogenous substances interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement researchgate.net.

This phenomenon can severely impact the accuracy and reliability of quantitative analyses researchgate.net. For basic compounds like synthetic cathinones, ion suppression is a common problem during electrospray ionization (ESI) future4200.com. The complexity of the matrix directly correlates with the severity of these effects; wastewater influent can cause signal suppression of over 90% for certain compounds researchgate.net.

Strategies to mitigate matrix effects include:

Efficient Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate analytes from wastewater. The use of mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can offer better selectivity and reduce matrix interferences compared to single-mode sorbents future4200.com.

Chromatographic Separation: Effective high-performance liquid chromatography (HPLC) separation is critical to resolve target analytes from co-eluting matrix components that can cause ion suppression nih.gov.

Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard for each analyte. These standards co-elute with the target compound and experience the same ionization suppression or enhancement, allowing for accurate quantification nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, enabling the differentiation of the target analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions uq.edu.au.

In one study, a qualitative screening of influent wastewater using LC-HRMS detected a strong signal with the same mass-to-charge ratio (m/z 192.1382) and fragment ions as pentedrone (B609907) and 4-methylethcathinone standards, but the retention time did not match. This highlights the analytical challenge of identifying "new" or unexpected compounds like 4-EMC in such a complex matrix uq.edu.au.

Methodological Strategies for New Psychoactive Substance Monitoring

Given the rapid emergence and chemical diversity of NPS, monitoring strategies must be agile and comprehensive oup.comnih.govijfcm.org. Wastewater-based epidemiology (WBE) is a powerful, non-invasive approach that provides objective, near-real-time data on drug consumption trends within a specific community uq.edu.auvtei.cz. The analysis of metabolic residues in urban wastewater can reveal patterns of use, such as increased consumption during weekends, which suggests recreational use uq.edu.auresearchgate.net.

The core of modern NPS monitoring in complex samples like wastewater relies on a combination of liquid chromatography and high-resolution mass spectrometry (LC-HRMS) uq.edu.auresearchgate.net. Methodological strategies often involve:

Targeted Analysis: This approach is used to quantify a predefined list of known NPS and their metabolites. It offers high sensitivity and accuracy but is blind to novel or unexpected substances nih.gov.

Suspect Screening: In this method, a suspect list of hundreds or thousands of potential NPS is created based on forensic intelligence. The HRMS data is then retrospectively screened for the exact masses of these compounds. This allows for the detection of a much broader range of substances than targeted analysis uq.edu.au.

Non-Target Screening: This is the most comprehensive approach, aiming to identify any and all compounds present in a sample without any preconceived list. It involves acquiring full-scan, high-resolution mass spectra and using software to identify potential chemical formulas and structures. This is particularly useful for identifying novel NPS or their metabolites that have not been previously reported uq.edu.au.

A proposed two-step strategy for identifying unknown drugs in sewage involves an initial LC-HRMS run to screen against a database of exact masses, followed by a second run to acquire tandem mass spectrometry (MS/MS) fragmentation spectra of any potential candidates. These fragmentation patterns can then be compared to library spectra or interpreted to elucidate the chemical structure future4200.com. The continual structural modification of NPS to evade legislation makes these advanced, flexible screening methodologies essential for forensic and public health monitoring uq.edu.au.

Preclinical Behavioral and Neurochemical Investigations

Assessment of Locomotor Activity in Animal Models

In rodent models, 4-EMC has been shown to produce stimulant effects, including a significant increase in locomotor activity. This is a characteristic effect shared with other synthetic cathinones, which are known to enhance motor activity. nih.gov The psychostimulant properties of synthetic cathinones are a key factor in their investigation. researchgate.net

Intracranial Self-Stimulation (ICSS) Paradigms

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to evaluate the rewarding and reinforcing effects of substances. In this model, animals are trained to perform a task to receive electrical stimulation in brain regions associated with reward. Studies have shown that synthetic cathinones like mephedrone (B570743) can facilitate ICSS, suggesting a high potential for addiction and abuse. oup.comnih.gov Specifically, the order of effect in facilitating ICSS has been observed as methcathinone (B1676376) ≥ 3,4-methylenedioxypyrovalerone (MDPV) ≥ methylone > mephedrone. nih.gov While direct studies on 4-EMC in ICSS paradigms are less common, the findings with structurally similar cathinones provide a basis for understanding its potential rewarding effects. oup.comcsic.esmdpi.com

Conditioned Place Preference (CPP) Models

The conditioned place preference (CPP) model is another widely used method to assess the rewarding properties of drugs. nih.govnih.gov In this paradigm, an animal's preference for an environment previously associated with a drug is measured. Mephedrone, a related synthetic cathinone (B1664624), has been demonstrated to induce a significant conditioned place preference in rats and mice. oup.comnih.gov For instance, rats treated with mephedrone showed a notable preference for the drug-paired chamber. nih.gov Although specific data for 4-EMC in CPP models is not as prevalent, the results from similar compounds suggest it may also possess rewarding effects. preprints.org

Neurochemical Effects on Monoamine Release in Brain Regions

Synthetic cathinones exert their effects by interacting with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). researchgate.netcore.ac.uk 4-EMC, as a para-substituted cathinone, is noted to be more serotonergic compared to its analogs like amphetamine and methcathinone. nih.gov Research indicates that 4-EMC and related compounds can release norepinephrine (NE) and dopamine (DA). nih.govresearchgate.net Furthermore, 4-EMC has been shown to release serotonin (5-HT) in a manner similar to 3,4-methylenedioxymethamphetamine (MDMA). nih.govresearchgate.net This action on monoamine systems is believed to underlie the psychostimulatory effects of these substances. researchgate.net The potency of synthetic cathinones in inhibiting monoamine transporters can be influenced by their chemical structure, with para-substituted compounds like 4-EMC showing more pronounced serotonergic neurotoxicity compared to methcathinone. nih.gov

Interactive Data Table: Monoamine Transporter Interaction of 4-Ethylmethcathinone (B1651093)

| Compound | DAT Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | Primary Action |

| 4-Ethylmethcathinone | 31 | 4.3 | 2.5 | Releaser of NE, DA, and 5-HT |

This table is based on available in vitro data and provides a comparative overview of the compound's interaction with key monoamine transporters. The IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Comparative Behavioral Pharmacology with Other Psychostimulants

The behavioral effects of 4-EMC are often compared to other psychostimulants like cocaine and methamphetamine. researchgate.net Synthetic cathinones, in general, produce locomotor stimulant effects. nih.gov Drug discrimination studies, which assess the subjective effects of a drug, have shown that some synthetic cathinones have effects similar to cocaine and methamphetamine. researchgate.net For example, compounds like methcathinone, pentedrone (B609907), and 4-MEC produce discriminative stimulus effects that are comparable to these well-known stimulants. researchgate.net The pharmacological profile of 4-EMC, particularly its role as a monoamine releaser, places it within the broader class of psychostimulant drugs. nih.gov

Q & A

Q. What are the critical safety protocols for handling 4-Ethylmethcathinone Hydrochloride in laboratory settings?

- Methodological Answer : Researchers must prioritize PPE (e.g., nitrile gloves, sealed goggles) and ventilation to mitigate hazards like skin irritation (H315), eye damage (H319), and respiratory effects (H335) . Storage should adhere to OSHA HCS standards: use airtight containers in well-ventilated areas, avoid exposure to incompatible materials, and follow local waste disposal regulations . Acute toxicity data (oral LD50: 500 mg/kg in rodents) should guide risk assessments for in vivo studies.

Q. How can researchers validate the purity of this compound for experimental use?

- Methodological Answer : Use certified reference materials (CRMs) with defined concentrations (e.g., 1.0 mg/mL in methanol) for calibration. Analytical techniques like LC-MS or GC-MS should be paired with structural characterization (e.g., NMR, FT-IR) to confirm molecular identity (C₁₂H₁₇NO·HCl, MW: 227.73 g/mol) . Cross-validate results against peer-reviewed databases (e.g., PubChem) to exclude contaminants like 4-methylmethcathinone analogs .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity for detecting low concentrations in matrices like serum or urine . For forensic applications, employ solid-phase extraction (SPE) to isolate the compound from biological debris, followed by quantification against CRMs . Stability testing (e.g., freeze-thaw cycles, long-term storage at -20°C) is critical to prevent degradation .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved?

- Methodological Answer : Discrepancies in LD50 or EC50 values often arise from variations in purity, dosage forms, or model organisms. To address this:

- Standardize test substances using CRMs .

- Conduct dose-response studies across multiple species (e.g., rodents, zebrafish) .

- Compare results against structurally similar cathinones (e.g., 4-methylmethcathinone) to identify structure-activity relationships .

- Use meta-analysis frameworks to reconcile data from heterogeneous studies .

Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?

- Methodological Answer :

- In vitro models : Incubate the compound with liver microsomes (human/rodent) to identify phase I metabolites (e.g., N-dealkylation, β-keto reduction) .

- Isotopic labeling : Use deuterated analogs to track metabolic transformations via high-resolution MS .

- In silico tools : Apply CYP450 enzyme docking simulations (e.g., AutoDock Vina) to predict dominant metabolic routes .

Q. How does this compound interact with monoamine transporters, and how can this be experimentally verified?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-dopamine or [³H]-serotonin in transfected HEK293 cells expressing human DAT/SERT to measure uptake inhibition .

- Electrophysiology : Patch-clamp recordings can assess its effects on neuronal activity in brain slice preparations .

- Behavioral assays : Compare locomotor stimulation in rodents with known dopaminergic agonists (e.g., amphetamine) to infer mechanism .

Q. What are the best practices for assessing environmental persistence of this compound?

- Methodological Answer :

- PBT/vPvB assessment : Follow OECD guidelines to evaluate biodegradation (e.g., OECD 301F), bioaccumulation (log Kow), and aquatic toxicity (e.g., Daphnia magna acute tests) .

- Soil mobility studies : Use column leaching experiments to measure adsorption coefficients (Kd) .

- Wastewater analysis : Deploy advanced oxidation processes (e.g., UV/H₂O₂) to track degradation byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported receptor affinity profiles of this compound?

- Methodological Answer :

- Replicate assays : Repeat binding studies (e.g., Ki measurements) under standardized conditions (pH, temperature) .

- Control for stereochemistry : Verify enantiomeric purity, as stereoisomers may exhibit divergent affinities .

- Cross-species comparisons : Test receptor interactions in human vs. rodent models to identify species-specific effects .

Q. Why do stability studies of this compound in biological matrices yield variable results?

- Methodological Answer :

- Matrix effects : Differences in plasma protein binding or enzymatic activity (e.g., esterases) across species can alter degradation rates .

- Sample preparation : Stabilize samples with additives (e.g., sodium fluoride for blood) to inhibit microbial growth .

- Storage validation : Conduct stability tests under intended storage conditions (-80°C vs. -20°C) and document degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.